Decyl 6-bromohexanoate Decyl 6-bromohexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18774544
InChI: InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-12-15-19-16(18)13-10-9-11-14-17/h2-15H2,1H3
SMILES:
Molecular Formula: C16H31BrO2
Molecular Weight: 335.32 g/mol

Decyl 6-bromohexanoate

CAS No.:

Cat. No.: VC18774544

Molecular Formula: C16H31BrO2

Molecular Weight: 335.32 g/mol

* For research use only. Not for human or veterinary use.

Decyl 6-bromohexanoate -

Specification

Molecular Formula C16H31BrO2
Molecular Weight 335.32 g/mol
IUPAC Name decyl 6-bromohexanoate
Standard InChI InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-12-15-19-16(18)13-10-9-11-14-17/h2-15H2,1H3
Standard InChI Key SXERZYSIDOBYEU-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCOC(=O)CCCCCBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Structure

The molecular formula of decyl 6-bromohexanoate is C₁₆H₃₁BrO₂, with a molecular weight of 335.28 g/mol. Its structure features:

  • A 6-bromohexanoyl group (BrCH₂(CH₂)₄COO-)

  • A decyl chain (C₁₀H₂₁) esterified to the carboxylate group.

Table 1: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis for Inference
Boiling Point~280–300°C (estimated)Analog: Ethyl 6-bromohexanoate
Density~1.12–1.15 g/cm³Similar bromoesters
SolubilityInsoluble in water; soluble in organic solvents (e.g., methanol, DCM)Hydrophobic ester group
LogP (Partition Coefficient)~4.5–5.0Calculated using XLOGP3

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at ~1740 cm⁻¹ (ester C=O stretch) and ~650 cm⁻¹ (C-Br stretch) .

  • NMR: δ 0.88 ppm (decyl CH₃), δ 1.2–1.6 ppm (methylene protons), δ 3.4 ppm (BrCH₂), δ 4.1 ppm (ester OCH₂) .

Synthesis Methods

Esterification of 6-Bromohexanoic Acid

The most straightforward route involves acid-catalyzed esterification:
Reaction:
6-Bromohexanoic acid + Decyl alcohol → Decyl 6-bromohexanoate + H₂O
Conditions:

  • Catalyst: Concentrated H₂SO₄ or p-toluenesulfonic acid .

  • Solvent: Toluene or DMF .

  • Temperature: Reflux (~110–130°C) .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Molar Ratio (Acid:Alcohol)1:1.2–1.5Excess alcohol drives equilibrium
Reaction Time6–12 hoursLonger duration improves conversion
Catalyst Loading5–10 mol%Higher amounts risk side reactions

Alternative Routes

  • Transesterification: Ethyl 6-bromohexanoate can react with decyl alcohol under basic conditions (e.g., K₂CO₃) .

  • Schotten-Baumann Reaction: Acyl chloride of 6-bromohexanoic acid + Decyl alcohol .

Applications and Functional Utility

Organic Synthesis Intermediate

Decyl 6-bromohexanoate serves as a precursor for:

  • N-Acylsulfonamides: Reacts with sulfonamides to form bioactive derivatives .

  • Wittig Reactions: The bromo group enables alkylation, forming alkenes .

Transdermal Permeation Enhancer

Decyl esters of hexanoic acid analogs (e.g., decyl 6-(pyrrolidin-1-yl)hexanoate) exhibit significant enhancement of drug permeation through the skin (enhancement ratio = 30) . The bromo substituent may further modulate lipid bilayer interactions.

Lipid-Based Drug Delivery Systems

Cationic lipid formulations often incorporate bromoesters to improve nucleic acid encapsulation and cellular uptake . Decyl 6-bromohexanoate could act as a structural lipid in such systems.

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